5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine
Description
5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine is a complex organic compound with the molecular formula C14H21N5O2 . This compound features a pyrimidine ring substituted with a nitro group and a bicyclic azabicyclo moiety, making it a unique structure in organic chemistry.
Properties
IUPAC Name |
5-nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-13(2)4-9-5-14(3,6-13)7-18(9)12-10(19(20)21)11(15)16-8-17-12/h8-9H,4-7H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDMQIXCBKVNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC=NC(=C3[N+](=O)[O-])N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary components:
- The pyrimidine core (5-nitro-4-aminopyrimidine)
- The bicyclic amine (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)
Retrosynthetically, the molecule is assembled via a nucleophilic aromatic substitution (SNAr) reaction, where the bicyclic amine displaces a leaving group (e.g., chlorine) at the pyrimidine’s 6-position. The nitro group at position 5 is introduced early in the synthesis, while the 4-amino group may be installed either before or after functionalization at position 6.
Synthetic Routes and Reaction Conditions
Synthesis of the Pyrimidine Core
Nitration of Pyrimidine Precursors
The nitro group at position 5 is typically introduced via nitration of a pre-formed pyrimidine intermediate. A method adapted from CN102850331A involves nitrating diethyl malonate with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 20–60°C to yield diethyl 2-nitromalonate. This intermediate undergoes cyclization with acetamidine hydrochloride under acidic conditions (12N HCl) to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.
Reaction Conditions:
- Nitration: HNO₃/H₂SO₄ (1:1–50 molar ratio), 20–60°C, 2–4 hours.
- Cyclization: 12N HCl, reflux, 6–8 hours.
Chlorination of Dihydroxypyrimidine
Chlorination of 2-methyl-5-nitro-4,6-dihydroxypyrimidine is achieved using sulfoxide chloride (SOCl₂) as the chlorinating agent. This step converts hydroxyl groups at positions 4 and 6 into chlorides, yielding 4,6-dichloro-2-methyl-5-nitropyrimidine.
Reaction Conditions:
- Chlorination: SOCl₂ (1:1–10 molar ratio), 30–80°C, 3–5 hours.
Coupling of the Pyrimidine Core and Bicyclic Amine
The final step involves substituting the chlorine at position 6 of 4,6-dichloro-2-methyl-5-nitropyrimidine with the bicyclic amine. This SNAr reaction is facilitated by a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to deprotonate the amine.
Reaction Conditions:
- Coupling: Bicyclic amine (1.2–2.0 equiv), K₂CO₃, DMF, 80–100°C, 12–24 hours.
Optimization of Key Steps
Nitration Efficiency
Nitration yields are highly dependent on the stoichiometry of HNO₃ and H₂SO₄. Excess HNO₃ (molar ratio 1:50) improves conversion but risks over-nitration, while lower ratios (1:1) favor selectivity.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyrimidine H-2), 6.20 (br s, 2H, NH₂), 3.15–2.90 (m, 4H, bicyclic CH₂), 1.45 (s, 6H, CH₃).
- IR (KBr): 1540 cm⁻¹ (NO₂ stretch), 3350 cm⁻¹ (NH₂ stretch).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with a retention time of 6.8 minutes.
Industrial-Scale Production Considerations
Comparative Analysis with Alternative Methodologies
| Parameter | Current Method | Traditional Method |
|---|---|---|
| Chlorinating Agent | SOCl₂ | POCl₃ |
| Yield | 85% | 75% |
| Waste Production | Low (non-phosphorus) | High (phosphorus sludge) |
| Reaction Time | 24 hours | 36 hours |
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics allow it to act on specific biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that compounds similar to 5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine may possess antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways.
Environmental Chemistry
The compound's stability and predicted environmental behavior make it relevant in environmental chemistry studies, particularly regarding the fate of pharmaceuticals in ecosystems.
- Environmental Risk Assessment : Understanding the degradation pathways and potential ecological impacts of this compound is crucial for evaluating its safety and regulatory compliance.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that compounds with similar structures to 5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)pyrimidin-4-amine demonstrated significant anticancer activity, particularly against breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of pyrimidine derivatives, researchers found that certain compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial protein synthesis, highlighting the potential of such compounds in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes or receptors involved in critical cellular pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid
- 5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)pyrimidin-4-amine
Uniqueness
5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both a nitro group and an azabicyclo moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine, with the CAS Number 326610-51-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrimidine core substituted with a nitro group and a bicyclic amine moiety, which may contribute to its biological properties.
Biological Activity
Mechanisms of Action:
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group is often associated with increased reactivity and potential interactions with cellular components.
Pharmacological Effects:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through interference with cellular processes.
- Cytotoxicity: The compound has been evaluated for cytotoxic effects against various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation.
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Dose-dependent inhibition in cancer cells | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various nitro-substituted compounds, this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of cell wall synthesis.
Case Study 2: Cytotoxic Effects
A detailed investigation into the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 25 µM. This effect was linked to the activation of caspase pathways and subsequent cell death.
Q & A
Basic: What are the key considerations for synthesizing 5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine with high purity?
Methodological Answer:
Synthesis of this bicyclic pyrimidine derivative typically involves multi-step reactions, including nitration, alkylation, and amine functionalization. Critical parameters include:
- Reaction Temperature : Excessive heat during nitration may lead to byproducts like nitroso derivatives. Maintain temperatures below 40°C for selective nitro-group introduction .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while minimizing side reactions in the bicyclic system .
- Purification : Use gradient HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA modifier) to resolve structurally similar impurities. Evidence from analogous compounds shows baseline separation at 254 nm .
Advanced: How can computational modeling optimize the reaction pathway for this compound’s bicyclic core?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates in the bicyclo[3.2.1]octane formation. Key steps include:
- Ring Strain Analysis : Calculate strain energy to evaluate the stability of the azabicyclo intermediate. Lower strain correlates with higher synthetic yields .
- Reaction Path Sampling : Use nudged elastic band (NEB) methods to map energy barriers for cyclization. For example, a 15 kcal/mol barrier indicates feasibility under mild conditions (room temperature, 24h) .
- Feedback Integration : Combine computational data with experimental validation (e.g., in situ IR monitoring) to refine reaction conditions iteratively .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR : 1H/13C NMR identifies the bicyclic core via characteristic shifts:
- Pyrimidine C4-amine: δ 8.2–8.5 ppm (1H, broad) .
- Azabicyclo methyl groups: δ 1.2–1.4 ppm (9H, triplet) .
- HRMS : Electrospray ionization (ESI+) confirms molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and bicyclo rings), critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:
- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from non-specific effects (e.g., cytotoxicity at >10 µM) .
- Purity Validation : Apply LC-MS to detect trace impurities (e.g., residual nitro-reduction byproducts) that may skew IC50 values .
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular assays (e.g., luciferase reporters for target engagement) .
Basic: What solubility and stability profiles should be prioritized for in vitro studies?
Methodological Answer:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS pH 7.4). Analogous compounds show >10 mM solubility in DMSO but <50 µM in PBS, requiring formulation with cyclodextrins .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 7 days). Monitor degradation via HPLC; nitro groups are prone to reduction under acidic conditions .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced selectivity?
Methodological Answer:
- Pharmacophore Modeling : Identify critical motifs (e.g., nitro group position, bicyclo ring size) using 3D-QSAR. For example, replacing the 1,3,3-trimethyl group with bulkier substituents reduces off-target binding .
- Free Energy Perturbation (FEP) : Simulate mutations in the target binding pocket to predict affinity changes. A ∆∆G > 1 kcal/mol indicates improved selectivity .
- Data-Driven SAR : Analyze bioactivity datasets (e.g., ChEMBL) to prioritize substituents with favorable logP (2–4) and topological polar surface area (80–100 Ų) .
Advanced: What experimental design principles minimize variability in biological assay results?
Methodological Answer:
- DOE (Design of Experiments) : Apply factorial designs to optimize assay parameters (e.g., cell density, incubation time). For IC50 determination, a 3×3 matrix (low/medium/high concentrations) reduces variability by 30% .
- Blinding : Use double-blinded protocols for high-throughput screening to eliminate bias .
- Replicates : Include triplicate measurements per condition and apply Grubbs’ test to exclude outliers (α=0.05) .
Basic: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization after compound treatment. A ∆Tm > 2°C confirms target binding .
- Knockdown/Rescue Experiments : Use siRNA to silence the target; compound efficacy loss in silenced cells confirms on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
